Dimethyl 1,2,2,2-tetrachloroethyl phosphate
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Overview
Description
Dimethyl 1,2,2,2-tetrachloroethyl phosphate is a chemical compound with the molecular formula C4H7Cl4O4P. It consists of 7 hydrogen atoms, 4 carbon atoms, 4 oxygen atoms, 1 phosphorus atom, and 4 chlorine atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Dimethyl 1,2,2,2-tetrachloroethyl phosphate involves several steps. One common method includes the reaction of dimethyl phosphite with tetrachloroethylene under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Dimethyl 1,2,2,2-tetrachloroethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphates.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Dimethyl 1,2,2,2-tetrachloroethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studies have explored its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Dimethyl 1,2,2,2-tetrachloroethyl phosphate involves its interaction with molecular targets such as enzymes. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Dimethyl 1,2,2,2-tetrachloroethyl phosphate can be compared with other similar compounds, such as:
Dimethyl 1,2,2,2-tetrachloroethyl phosphonate: Similar in structure but with different reactivity and applications.
Dimethyl 1,2,2,2-tetrachloroethyl phosphorothioate: Contains sulfur, leading to different chemical properties and uses.
Dimethyl 1,2,2,2-tetrachloroethyl phosphorodithioate: Another sulfur-containing analog with unique characteristics. These compounds share structural similarities but differ in their chemical behavior and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
3862-21-3 |
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Molecular Formula |
C4H7Cl4O4P |
Molecular Weight |
291.9 g/mol |
IUPAC Name |
dimethyl 1,2,2,2-tetrachloroethyl phosphate |
InChI |
InChI=1S/C4H7Cl4O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3 |
InChI Key |
KWIDLTWZQJKRFD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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